Chloroiodomethane-D2

描述

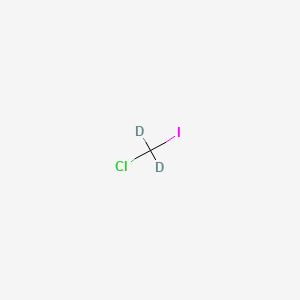

Structure

3D Structure

属性

IUPAC Name |

chloro-dideuterio-iodomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClI/c2-1-3/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGJQVRXEUVAFT-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Chloroiodomethane-D2 (CD₂ClI)

Abstract

Isotopically labeled compounds are indispensable tools in modern chemical and pharmaceutical research, enabling detailed mechanistic studies, quantitative analysis, and the exploration of metabolic pathways.[1][2] Chloroiodomethane-D2 (CD₂ClI), a deuterated analogue of a versatile C1 building block, offers unique advantages for applications requiring isotopic tracing and kinetic isotope effect studies. This guide provides an in-depth, field-proven methodology for the synthesis, purification, and comprehensive characterization of Chloroiodomethane-D2. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Significance of Deuterium Labeling

The substitution of hydrogen with its stable, heavier isotope, deuterium (²H or D), is a cornerstone of isotopic labeling.[1] This seemingly subtle modification introduces a significant mass change, which can be readily detected by various analytical techniques without altering the fundamental chemical reactivity of the molecule.[1] This principle allows researchers to "tag" and trace molecules through complex biological or chemical systems.

Key applications for deuterated compounds like Chloroiodomethane-D2 include:

-

Mechanistic Elucidation: Tracking the fate of the deuterated methylene group in reactions like cyclopropanation or aminomethylation.[3]

-

Kinetic Isotope Effect (KIE) Studies: Investigating reaction mechanisms by measuring the rate difference between the protonated and deuterated species when a C-H/C-D bond is broken in the rate-determining step.

-

Quantitative Mass Spectrometry: Using CD₂ClI as an internal standard for the precise quantification of its non-deuterated counterpart (CH₂ClI) in environmental or biological samples.[]

-

NMR Spectroscopy: Serving as a non-protonated solvent or a starting material for more complex deuterated molecules where proton signals would be interfering.[5]

Chloroiodomethane itself is a valuable reagent, often preferred over diiodomethane in Simmons-Smith cyclopropanation reactions due to improved yields and selectivity.[3] The deuterated version, CD₂ClI, retains this reactivity while adding the powerful benefits of isotopic labeling.

Synthesis of Chloroiodomethane-D2: A Modified Finkelstein Approach

The synthesis of Chloroiodomethane-D2 is efficiently achieved via a halide exchange reaction, specifically the Finkelstein reaction. This method is chosen for its high efficiency, operational simplicity, and the ready availability of the required deuterated precursor.

Causality of Experimental Design

-

Precursor Selection: Dichloromethane-D2 (CD₂Cl₂) is the ideal starting material. It is a common, commercially available deuterated solvent, making the synthesis scalable and cost-effective.

-

Reaction Choice: The Finkelstein reaction, which involves treating an alkyl chloride with an iodide salt (typically sodium iodide) in a polar aprotic solvent, provides an equilibrium-driven pathway to the desired alkyl iodide.

-

Solvent System: A polar aprotic solvent like acetone or dimethylformamide (DMF) is crucial.[6] These solvents effectively dissolve the sodium iodide (NaI) salt while being poor solvents for the sodium chloride (NaCl) byproduct. According to Le Châtelier's principle, the precipitation of NaCl from the reaction mixture drives the equilibrium towards the formation of the desired Chloroiodomethane-D2, ensuring a high conversion rate.

Synthesis and Purification Workflow

The overall process involves the core synthesis reaction, followed by a multi-step work-up to isolate and purify the final product.

Caption: High-level workflow for the synthesis and purification of CD₂ClI.

Detailed Experimental Protocol

Materials:

-

Dichloromethane-D2 (CD₂Cl₂, 99.5%+ D)

-

Sodium Iodide (NaI, anhydrous)

-

Acetone (anhydrous)

-

Deionized Water

-

Sodium Thiosulfate (Na₂S₂O₃) solution (5% w/v)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Copper wire or powder (as a stabilizer)[7]

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide (1.5 equivalents).

-

Solvent Addition: Add anhydrous acetone to the flask (approx. 5-10 mL per gram of NaI).

-

Precursor Addition: Add Dichloromethane-D2 (1.0 equivalent) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (NaCl) will be observed.

-

Cooling and Filtration: After the reaction is complete (monitored by GC-MS), cool the mixture to room temperature. Filter the mixture to remove the precipitated NaCl.

-

Solvent Removal: Remove the bulk of the acetone from the filtrate using a rotary evaporator.

-

Aqueous Work-up: Transfer the remaining liquid to a separatory funnel. Add an equal volume of cold deionized water and mix.

-

Washing: Separate the organic layer (bottom layer). Wash the organic layer sequentially with:

-

Deionized water (2x).

-

5% sodium thiosulfate solution (1x) to remove any trace iodine, which gives the product a brownish color.

-

Deionized water (1x).

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

-

Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature (the boiling point of non-deuterated CH₂ClI is ~108-109 °C at atmospheric pressure).[3]

-

Stabilization: Add a small piece of copper wire to the purified product to prevent degradation, especially during long-term storage.[7]

Characterization and Quality Control: A Self-Validating System

Comprehensive analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Chloroiodomethane-D2.[8] The data from these techniques collectively validate the success of the synthesis.

Physical and Chemical Properties

The following table summarizes key properties, comparing the deuterated product with its non-deuterated analogue.

| Property | Chloroiodomethane (CH₂ClI) | Chloroiodomethane-D2 (CD₂ClI) | Data Source(s) |

| Molecular Formula | CH₂ClI | CD₂ClI | [7][9] |

| Molecular Weight | 176.38 g/mol | 178.40 g/mol | [7][9] |

| Appearance | Colorless to light brown liquid | Colorless to light brown liquid | [3][9] |

| Density | ~2.422 g/mL | Slightly higher than CH₂ClI | [3] |

| Boiling Point | 108-109 °C | ~108-109 °C | [3] |

| CAS Number | 593-71-5 | 129933-14-8 | [7] |

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the mass of the synthesized molecule and assessing the degree of deuteration.

-

Expected Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 178 (for ¹²C¹D₂³⁵Cl¹²⁷I) and 180 (for ¹²C¹D₂³⁷Cl¹²⁷I). The ratio of these peaks should reflect the natural abundance of chlorine isotopes (~3:1).

-

Isotopic Purity: The absence of a significant peak at m/z = 176 (corresponding to non-deuterated CH₂ClI) confirms high isotopic enrichment.

-

Fragmentation: Key fragments would include [CD₂Cl]⁺, [CD₂I]⁺, and [ClI]⁺, shifted by +2 mass units compared to the non-deuterated fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

-

¹H NMR: The proton NMR spectrum should be essentially "blank" except for a very small residual signal from any remaining protonated starting material (CHDCl₂) or product (CHDClI). The primary peak will be from the deuterated solvent used for the analysis (e.g., a singlet for CHCl₃ in CDCl₃ at ~7.26 ppm).[5]

-

¹³C NMR: The ¹³C spectrum will show a single resonance for the CD₂ClI carbon. Due to coupling with the two deuterium atoms (spin I=1), this signal will appear as a quintet (1:2:3:2:1 pattern). This multiplet is a definitive confirmation of the CD₂ group.

-

²H NMR (Deuterium NMR): The deuterium NMR spectrum will exhibit a single sharp resonance, confirming the presence and chemical environment of the deuterium nuclei.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is highly sensitive to isotopic substitution. The heavier mass of deuterium causes C-D bond vibrations to occur at significantly lower frequencies than C-H vibrations.

-

C-D Stretching: The characteristic C-H stretching vibrations in CH₂ClI (typically ~3000 cm⁻¹) will be absent. Instead, new, strong C-D stretching bands will appear in the 2100-2300 cm⁻¹ region.[10]

-

CD₂ Bending/Scissoring: The CH₂ bending (scissoring) mode (~1400 cm⁻¹) will also shift to a lower frequency (~1000-1100 cm⁻¹) for the CD₂ group.

This predictable shift provides strong evidence for successful deuteration.

Safety, Handling, and Storage

Chloroiodomethane-D2 should be handled with the same precautions as its non-deuterated counterpart.

-

Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation.[7][9]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, dark place away from light and moisture.[7] The product should be stabilized with copper and kept in a tightly sealed container to prevent decomposition.

Conclusion and Future Directions

This guide has outlined a robust and verifiable protocol for the synthesis and characterization of Chloroiodomethane-D2. By employing a Finkelstein reaction with a deuterated precursor, high-purity CD₂ClI can be reliably produced. The multi-technique characterization workflow, integrating MS, NMR, and vibrational spectroscopy, forms a self-validating system that ensures product identity and isotopic enrichment. The availability of this key deuterated building block empowers researchers in drug development and mechanistic chemistry to conduct more sophisticated and insightful experiments, ultimately accelerating scientific discovery.

References

- CN102020528A - Preparation method for chloroiodomethane - Google Patents. Provides a general method for synthesizing chloroiodomethane using dichloromethane and sodium iodide in DMF.

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. Discusses the importance of using multiple analytical techniques to verify isotopic substitution and purity. URL: [Link]

-

Surface Chemistry of Chloroiodomethane, Coadsorbed with H and O, on Pt(111) - CORE. Provides information on the chemical behavior and bond cleavage of chloroiodomethane. URL: [Link]

-

Chloroiodomethane | CH2ClI | CID 11644 - PubChem - NIH. A comprehensive database entry for non-deuterated chloroiodomethane, including physical properties and safety information. URL: [Link]

-

Chloroiodomethane - Wikipedia. General information on the properties and applications of chloroiodomethane, including its use in the Simmons-Smith reaction. URL: [Link]

-

Isotopic labeling - Wikipedia. An overview of the principles and techniques of isotopic labeling. URL: [Link]

-

Mass spectra of the deuteromethanes - NIST. A research paper detailing the mass spectra of various deuterated methanes, relevant for predicting fragmentation patterns. URL: [Link]

-

Some Vibrational-Rotational Bands of Deuterated Methanes - PMC - NIH. A scientific paper discussing the vibrational spectra of deuterated methanes, useful for interpreting IR/Raman data. URL: [Link]

-

Vibrational spectra of seven halomethanes - The Analyst. A study on the vibrational spectra of various halomethanes, providing context for expected spectral shifts upon deuteration. URL: [Link]

-

NMR Spectrum Acquisition - Organic Chemistry at CU Boulder. Provides background on sample preparation and interpretation for NMR spectroscopy. URL: [Link]

-

Isotopic labeling of proteins in Halobacterium salinarum - PubMed. Discusses the general need for isotopically labeled compounds in biological research. URL: [Link]

-

Isotope Labeling in Metabolomics and Fluxomics, Charles Evans - YouTube. A video explaining the application of stable isotopes in metabolic research. URL: [Link]

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Isotopic labeling of proteins in Halobacterium salinarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chloroiodomethane - Wikipedia [en.wikipedia.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. CN102020528A - Preparation method for chloroiodomethane - Google Patents [patents.google.com]

- 7. isotope.com [isotope.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Chloroiodomethane | CH2ClI | CID 11644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Some Vibrational-Rotational Bands of Deuterated Methanes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preparation of Deuterated Chloroiodomethane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for the preparation of deuterated chloroiodomethane (CD₂ClI). This isotopically labeled compound is a valuable tool in mechanistic studies, metabolic profiling, and as a building block in the synthesis of deuterated pharmaceutical ingredients. This guide details a robust two-step synthetic approach, commencing with the preparation of the key precursor, deuterated methylene chloride (CD₂Cl₂), followed by a controlled halogen exchange reaction to yield the target molecule. Each section provides a thorough explanation of the underlying chemical principles, detailed experimental protocols, and critical parameters for successful synthesis, purification, and characterization.

Introduction: The Significance of Deuterium Labeling

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into organic molecules has become an indispensable strategy in modern chemical and pharmaceutical sciences. The increased mass of deuterium compared to protium leads to a stronger carbon-deuterium (C-D) bond, which can significantly alter the pharmacokinetic and metabolic profiles of drug candidates. This "kinetic isotope effect" can slow down metabolic processes, leading to improved drug efficacy, reduced dosage requirements, and potentially fewer side effects. Deuterated compounds also serve as crucial internal standards in quantitative mass spectrometry and as probes for elucidating reaction mechanisms.

Deuterated chloroiodomethane (CD₂ClI) is a versatile one-carbon building block. Its utility stems from the presence of two different halogen atoms, allowing for selective transformations, and the isotopic label, which enables tracking of the methylene unit in complex chemical and biological systems.

This guide presents a scientifically sound and practical approach to the synthesis of deuterated chloroiodomethane, designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Part 1: Synthesis of the Key Precursor: Deuterated Methylene Chloride (CD₂Cl₂)

The most common and cost-effective route to deuterated chloroiodomethane begins with the preparation of high-purity deuterated methylene chloride (CD₂Cl₂). This is achieved through a phase-transfer catalyzed hydrogen-deuterium (H/D) exchange reaction between standard methylene chloride (CH₂Cl₂) and deuterium oxide (D₂O).

Principle of Phase-Transfer Catalyzed H/D Exchange

The H/D exchange is driven by the acidity of the C-H bonds in methylene chloride, which can be deprotonated by a strong base. However, the immiscibility of methylene chloride and an aqueous base (like sodium deuteroxide in D₂O) necessitates the use of a phase-transfer catalyst. The catalyst, typically a quaternary ammonium salt, facilitates the transport of the deuteroxide ions (OD⁻) from the aqueous phase to the organic phase, where they can react with the methylene chloride. The resulting deuterated methylene chloride remains in the organic phase. This process is repeated, leading to a high degree of deuterium incorporation.[1][2]

Experimental Protocol: Synthesis of Deuterated Methylene Chloride (CD₂Cl₂)

Materials:

-

Methylene chloride (CH₂Cl₂)

-

Deuterium oxide (D₂O, 99.8 atom % D or higher)

-

Sodium deuteroxide (NaOD) in D₂O (e.g., 40 wt. % solution)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

-

Anhydrous magnesium sulfate or calcium chloride for drying

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, distillation apparatus)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methylene chloride, deuterium oxide, and the phase-transfer catalyst.

-

Add the sodium deuteroxide solution in D₂O to the reaction mixture.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by taking small aliquots of the organic layer and analyzing them by ¹H NMR to determine the extent of deuteration.

-

After the desired level of deuteration is achieved (typically after 24-48 hours), cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water to remove the catalyst and any remaining base.

-

Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

-

Purify the deuterated methylene chloride by fractional distillation.

Data Summary: Synthesis of Deuterated Methylene Chloride

| Parameter | Recommended Condition | Expected Outcome |

| Molar Ratio (CH₂Cl₂:D₂O) | 1:5 to 1:10 | High deuterium incorporation |

| Base | Sodium deuteroxide in D₂O | Provides the deuteroxide ions for exchange |

| Catalyst | Tetrabutylammonium bromide (TBAB) | Efficient phase transfer |

| Reaction Temperature | Reflux (approx. 40 °C) | Sufficient energy for the exchange reaction |

| Reaction Time | 24 - 48 hours | High isotopic purity |

| Isotopic Purity | > 99 atom % D | Achievable with high-quality reagents and sufficient reaction time |

Visualization: Phase-Transfer Catalysis Workflow

Caption: Phase-transfer catalysis cycle for the deuteration of methylene chloride.

Part 2: Synthesis of Deuterated Chloroiodomethane (CD₂ClI)

With high-purity deuterated methylene chloride as the starting material, the next step is to selectively replace one of the chlorine atoms with an iodine atom. The Finkelstein reaction is a well-established method for such halogen exchanges.

Principle of the Controlled Finkelstein Reaction

The Finkelstein reaction is a nucleophilic substitution (Sₙ2) reaction where an alkyl halide is converted to another alkyl halide by reacting with a metal halide salt.[1] In this case, deuterated methylene chloride reacts with an iodide salt, typically sodium iodide, in a suitable solvent. The reaction is reversible, but can be driven to completion by taking advantage of the differential solubility of the halide salts. For instance, in acetone, sodium iodide is soluble while sodium chloride is not, causing it to precipitate and drive the equilibrium towards the iodinated product.[2]

A key challenge in the synthesis of chloroiodomethane from methylene chloride is controlling the reaction to favor mono-substitution over the formation of the di-substituted product, diiodomethane. This can be achieved by carefully controlling the stoichiometry of the reactants, the reaction temperature, and the reaction time. Using a sub-stoichiometric amount of the iodide source relative to the deuterated methylene chloride will favor the formation of the mono-iodinated product.

Experimental Protocol: Synthesis of Deuterated Chloroiodomethane (CD₂ClI)

Materials:

-

Deuterated methylene chloride (CD₂Cl₂)

-

Sodium iodide (NaI)

-

Acetone or N,N-dimethylformamide (DMF)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve sodium iodide in dry acetone or DMF.

-

Add the deuterated methylene chloride to the solution. To favor mono-substitution, use a molar ratio of CD₂Cl₂ to NaI greater than 1 (e.g., 1.5:1 or 2:1).

-

Heat the reaction mixture to a gentle reflux and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the desired conversion is reached, cool the reaction mixture.

-

If acetone is used as the solvent, the precipitated sodium chloride can be removed by filtration.

-

The solvent is then removed under reduced pressure.

-

The crude product is purified by fractional distillation to separate the desired deuterated chloroiodomethane from unreacted deuterated methylene chloride and any diiodomethane-d₂ byproduct.

Data Summary: Controlled Finkelstein Reaction

| Parameter | Condition for Mono-iodination | Condition for Di-iodination |

| Molar Ratio (CD₂Cl₂:NaI) | > 1 (e.g., 1.5:1) | ≤ 1 (e.g., 1:2.2) |

| Solvent | Acetone or DMF | Acetone or DMF |

| Temperature | Reflux | Reflux |

| Reaction Time | Shorter, monitored | Longer |

| Primary Product | CD₂ClI | CD₂I₂ |

Visualization: Finkelstein Reaction Scheme

Caption: Reaction scheme for the synthesis of deuterated chloroiodomethane.

Part 3: Purification and Characterization

Proper purification and rigorous characterization are essential to ensure the identity and purity of the final product.

Purification

The primary method for purifying deuterated chloroiodomethane is fractional distillation . Due to the differences in boiling points between the starting material (CD₂Cl₂, b.p. ~40 °C), the desired product (CD₂ClI, b.p. ~109 °C), and the potential byproduct (CD₂I₂, b.p. ~182 °C), these components can be effectively separated.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a fully deuterated sample (CD₂ClI), there should be no signals in the proton NMR spectrum. The presence of a small singlet would indicate incomplete deuteration of the starting material.

-

²H (Deuterium) NMR: A singlet is expected in the deuterium NMR spectrum, confirming the presence of deuterium in the molecule.

-

¹³C NMR: The carbon signal for CD₂ClI will appear as a triplet due to coupling with the two deuterium atoms. The chemical shift is expected to be similar to that of non-deuterated chloroiodomethane.[3][4]

Mass Spectrometry (MS):

Mass spectrometry is crucial for confirming the molecular weight and isotopic purity of the product. The expected molecular ion peaks for CD₂ClI will be shifted by +2 mass units compared to the non-deuterated analog.[5]

Data Summary: Analytical Characterization

| Analytical Technique | Expected Result for CD₂ClI |

| ¹H NMR | No significant signals |

| ²H NMR | Singlet |

| ¹³C NMR | Triplet |

| Mass Spectrometry (EI-MS) | Molecular ion (M⁺) at m/z corresponding to the deuterated mass |

Part 4: Safety Precautions

Researchers must adhere to strict safety protocols when performing these syntheses.

-

Reagents:

-

Sodium deuteroxide (NaOD): Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7][8][9]

-

Methylene chloride (CH₂Cl₂/CD₂Cl₂): A suspected carcinogen and a volatile organic compound. All manipulations should be performed in a well-ventilated fume hood.

-

Chloroiodomethane (CH₂ClI/CD₂ClI): A lachrymator and irritant. Avoid inhalation and contact with skin and eyes.[10]

-

Phase-Transfer Catalysts: Can be toxic and irritating. Handle with care.[11]

-

-

Reaction Conditions:

-

The reactions should be conducted in a fume hood.

-

Ensure proper assembly of glassware to avoid leaks, especially during reflux.

-

Use appropriate heating mantles and temperature controllers.

-

Conclusion

This technical guide outlines a reliable and well-documented two-step synthetic route for the preparation of deuterated chloroiodomethane. The synthesis of the deuterated methylene chloride precursor via phase-transfer catalysis is a robust and scalable method. The subsequent controlled Finkelstein reaction allows for the selective introduction of iodine. By carefully controlling the reaction parameters and employing standard purification and characterization techniques, researchers can obtain high-purity deuterated chloroiodomethane for their specific applications in drug development and mechanistic studies. The principles and protocols detailed herein provide a solid foundation for the successful synthesis of this valuable isotopically labeled compound.

References

-

Wikipedia. Finkelstein reaction. [Link]

-

Chemia. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). 2022-09-21. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

PubChem. Chloroiodomethane. [Link]

-

Wikipedia. Chloroiodomethane. [Link]

-

National Institute of Standards and Technology. Chloroiodomethane - the NIST WebBook. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. [Link]

-

Carl ROTH. Safety Data Sheet: Sodium deuterium oxide 30 % solution in D₂O. 2024-09-21. [Link]

Sources

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1): Discussion series on bromination/iodination reactions 12 – Chemia [chemia.manac-inc.co.jp]

- 3. Chloroiodomethane | CH2ClI | CID 11644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloroiodomethane(593-71-5) 1H NMR [m.chemicalbook.com]

- 5. Chloroiodomethane [webbook.nist.gov]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. fishersci.com [fishersci.com]

- 8. isotope.com [isotope.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. Chloroiodomethane - Wikipedia [en.wikipedia.org]

- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

Physical and chemical properties of Chloroiodomethane-D2

An In-depth Technical Guide to Chloroiodomethane-D2

Introduction: The Significance of Deuterium Labeling

In the fields of synthetic chemistry and pharmaceutical development, the strategic replacement of hydrogen with its heavier, stable isotope, deuterium, offers a powerful tool for elucidating reaction mechanisms and modulating metabolic pathways. Chloroiodomethane-D2 (CD2ClI), a deuterated analog of the versatile C1 building block chloroiodomethane, serves as a critical reagent in this context. Its utility stems from the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can significantly slow down reactions involving the cleavage of this bond in the rate-determining step.[1] This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of Chloroiodomethane-D2, alongside practical protocols for its application and safe handling, tailored for professionals in research and drug development.

Physicochemical Properties

The introduction of two deuterium atoms results in a measurable increase in the molecular weight of Chloroiodomethane-D2 compared to its non-deuterated counterpart. While many physical properties such as boiling point and density are not extensively reported for the deuterated species, they are expected to be very similar to the unlabeled compound. Key data for both isotopologues are summarized below for comparative analysis.

Table 1: Comparison of Physical and Chemical Properties

| Property | Chloroiodomethane-D2 | Chloroiodomethane |

|---|---|---|

| Molecular Formula | CD2ClI[2] | CH2ClI[3] |

| Molecular Weight | 178.40 g/mol [2] | 176.38 g/mol [3] |

| CAS Number | 129933-14-8[2] | 593-71-5[3] |

| Appearance | Colorless liquid | Colorless to light brown liquid[4] |

| Density | ~2.422 g/mL at 25 °C (estimated) | 2.422 g/mL at 25 °C[3] |

| Boiling Point | ~108-109 °C (estimated) | 108-109 °C[3] |

| Refractive Index (n20/D) | Not reported | 1.582[3] |

| Solubility | Miscible with acetone, benzene, diethyl ether, alcohol[5] | Miscible with acetone, benzene, diethyl ether, alcohol[5] |

Chemical Properties & Reactivity

Chloroiodomethane-D2 is a versatile synthetic intermediate primarily utilized for introducing a deuterated chloromethylene (-CD2Cl) or a deuterated methylene (-CD2-) moiety into a target molecule.

Core Reactivity: The molecule's reactivity is dominated by the significant difference in bond strength between the carbon-chlorine and carbon-iodine bonds. The C-I bond is considerably weaker and more polarizable, making the iodine atom an excellent leaving group. Consequently, the primary reaction pathway involves the cleavage of the C-I bond, which is fundamental to its role in reactions like cyclopropanation.

Key Applications in Synthesis:

-

Simmons-Smith Reaction: Chloroiodomethane is a well-established reagent for cyclopropanation, often replacing diiodomethane to improve yields and selectivity.[3] The reaction involves an organozinc carbenoid, which reacts stereospecifically with an alkene to form a cyclopropane ring.[6][7] Using Chloroiodomethane-D2 allows for the synthesis of dideuterated cyclopropanes, which are invaluable for mechanistic studies and as labeled internal standards.

-

Other C1-Building Block Reactions: It is also employed in Mannich reactions, aminomethylations, and epoxidations.[3][5]

-

Organometallic Precursor: It can react with organolithium compounds to generate deuterated chloromethyl lithium (ClCD2Li), a potent nucleophilic C1 building block.[3]

The workflow for utilizing Chloroiodomethane-D2 in a typical synthetic application, such as the Simmons-Smith reaction, follows a logical progression from reagent preparation to product isolation.

Caption: General workflow for a Simmons-Smith cyclopropanation.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and isotopic enrichment of Chloroiodomethane-D2. The substitution of protons with deuterons leads to predictable and significant changes in its NMR, IR, and Mass spectra compared to the unlabeled analog.

-

¹H NMR: The proton NMR spectrum of a pure, highly enriched Chloroiodomethane-D2 sample would ideally show no signals. The primary use of ¹H NMR is to determine the degree of isotopic purity by detecting any residual C-H signals.

-

¹³C NMR: The ¹³C NMR spectrum will show a signal for the single carbon atom. Due to coupling with the two deuterium atoms (spin I=1), this signal will appear as a multiplet (a quintet, following the 2nI+1 rule), a stark contrast to the triplet observed for the CH2 group in the unlabeled compound.

-

Mass Spectrometry (MS): In the electron ionization mass spectrum, the molecular ion peak (M⁺) for CD2ClI will appear at m/z 178 (for ³⁵Cl) and 180 (for ³⁷Cl), which is two mass units higher than the M⁺ peaks for CH2ClI (m/z 176 and 178).[8] The fragmentation pattern will also be shifted accordingly.

-

Infrared (IR) Spectroscopy: The C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations due to the heavier mass of deuterium. This shift is a key diagnostic feature. For instance, the C-H stretching vibrations in CH2ClI would be absent and replaced by C-D stretching modes in the 2100-2250 cm⁻¹ region in the IR spectrum of CD2ClI. Resonance Raman spectroscopy has been used to probe the photodissociation dynamics of d2-chloroiodomethane.[9]

Applications in Drug Development

The "deuterium switch" is a strategic approach in medicinal chemistry where metabolically labile C-H bonds in a drug molecule are replaced with C-D bonds.[1] This can slow down metabolism by cytochrome P450 enzymes, leading to several potential benefits:

-

Increased Drug Half-life: A reduced rate of metabolism can prolong the drug's presence in the body, potentially allowing for less frequent dosing.

-

Improved Metabolic Profile: It can minimize the formation of potentially toxic or inactive metabolites.

-

Enhanced Efficacy: A more stable plasma concentration of the active drug can be maintained.

Chloroiodomethane-D2 is a valuable reagent for introducing deuterated methylene groups into potential drug candidates to probe or enhance their pharmacokinetic properties.[1][10] This is particularly relevant for drugs where methylene groups are sites of metabolic oxidation.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is paramount. Chloroiodomethane-D2, like its non-deuterated form, is a hazardous chemical that requires strict adherence to safety protocols.

Hazard Identification:

Protocol for Safe Handling and Storage: This protocol is a self-validating system designed to minimize exposure and maintain reagent integrity.

Caption: Mandatory safety workflow for Chloroiodomethane-D2.

Experimental Protocols

Protocol 6.1: Simmons-Smith Cyclopropanation of (E)-Cinnamyl Alcohol

Causality: This protocol utilizes a zinc-copper couple to generate the organozinc carbenoid in situ from Chloroiodomethane-D2. The hydroxyl group of the allylic alcohol substrate directs the cyclopropanation to the syn face, ensuring high diastereoselectivity. The reaction is conducted under an inert atmosphere to prevent moisture from quenching the reactive organometallic species.

Materials:

-

Zinc dust (<10 micron, activated)

-

Copper(I) chloride

-

(E)-Cinnamyl alcohol

-

Chloroiodomethane-D2 (CD2ClI)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Preparation of Zn/Cu Couple: In a flame-dried, three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add zinc dust (2.2 eq). Suspend the zinc in anhydrous diethyl ether. Add copper(I) chloride (0.2 eq) and stir the mixture vigorously for 30 minutes under a nitrogen atmosphere.

-

Reaction Initiation: To the activated Zn/Cu couple, add a solution of (E)-cinnamyl alcohol (1.0 eq) in anhydrous diethyl ether via cannula.

-

Reagent Addition: Add Chloroiodomethane-D2 (1.5 eq) dropwise to the stirring mixture over 20 minutes. The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the dideuterated cyclopropylmethanol product.

References

-

Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. [Link]

-

Simmons–Smith reaction. Wikipedia. [Link]

-

The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]

-

Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

-

Chloroiodomethane - IR Spectrum. NIST WebBook. [Link]

-

Chlorodiiodomethane - Spectral Information. PubChem. [Link]

-

Chloroiodomethane - Mass Spectrum. NIST WebBook. [Link]

-

Chloroiodomethane. PubChem. [Link]

-

The Effects of Deuteration on the Metabolism of Halogenated Anesthetics in the Rat. PubMed. [Link]

-

Chloroiodomethane. Wikipedia. [Link]

-

Chloroiodomethane. LookChem. [Link]

- Preparation method for chloroiodomethane.

-

Chloroiodomethane - Henry's Law data. NIST WebBook. [Link]

-

Chloroiodomethane. NIST WebBook. [Link]

-

Methane, diiodo- - IR Spectrum. NIST WebBook. [Link]

-

CHLOROIODOMETHANE (D2, 98%) STABILIZED W/COPPER. Eurisotop. [Link]

-

Resonance Raman spectrum of d 2-chloroiodomethane taken with 282.4 nm excitation. ResearchGate. [Link]

-

Recent Advances in Deuteration Reactions. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isotope.com [isotope.com]

- 3. Chloroiodomethane - Wikipedia [en.wikipedia.org]

- 4. Chloroiodomethane | CH2ClI | CID 11644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Chloroiodomethane [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effects of deuteration on the metabolism of halogenated anesthetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of Chloroiodomethane-D2 (CD₂ClI)

Introduction

Chloroiodomethane-D2 (CD₂ClI), a deuterated isotopologue of chloroiodomethane, serves as a valuable tool in various scientific domains, including environmental analysis and as a synthetic intermediate.[1] Its unique isotopic composition makes it particularly useful in mechanistic studies where tracking of specific hydrogen atoms is crucial. A precise understanding of its three-dimensional structure is fundamental to interpreting its reactivity, spectroscopic signatures, and intermolecular interactions.

This technical guide provides a comprehensive overview of the methodologies employed for the structural determination of gaseous CD₂ClI. We will delve into the principal experimental techniques—microwave spectroscopy and gas-phase electron diffraction—and explore how they are synergistically coupled with high-level quantum chemical calculations to achieve a detailed and accurate molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of advanced structural analysis techniques.

Molecular Properties of Chloroiodomethane-D2

A foundational understanding of the basic properties of CD₂ClI is essential before embarking on a detailed structural analysis.

| Property | Value | Source |

| Chemical Formula | CD₂ClI | [1] |

| Molecular Weight | 178.40 g/mol | [1] |

| CAS Number (Labeled) | 129933-14-8 | [1] |

| Physical Form | Neat (liquid) | [1] |

| Purity (Typical) | 98% | [1] |

I. Primary Structural Determination Techniques

The most precise methods for determining the structure of free molecules, undistorted by intermolecular forces, are gas-phase techniques.[2] Microwave spectroscopy and gas-phase electron diffraction (GED) are the cornerstones of such analyses.

Microwave Spectroscopy: Unveiling the Rotational Fingerprint

Microwave spectroscopy measures the transitions between quantized rotational energy levels of a molecule in the gas phase.[3] This technique is exceptionally sensitive to the molecule's moments of inertia, which are directly related to its atomic arrangement and bond lengths. For a molecule to be observable by microwave spectroscopy, it must possess a permanent electric dipole moment, which CD₂ClI does.

Experimental Protocol: Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

-

Sample Preparation: A dilute mixture of CD₂ClI vapor (typically <1%) is prepared in a carrier gas, such as neon or argon.

-

Supersonic Expansion: The gas mixture is pulsed through a nozzle into a high-vacuum chamber. This process, known as supersonic expansion, cools the molecules to rotational temperatures of only a few Kelvin, simplifying the resulting spectrum by populating only the lowest rotational energy levels.

-

Microwave Excitation: A short, high-power pulse of microwave radiation, sweeping a broad frequency range (a "chirp"), is broadcast into the chamber, exciting a multitude of rotational transitions simultaneously.

-

Free Induction Decay (FID): Following the excitation pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID). This signal is detected by a sensitive antenna.

-

Signal Processing: The FID, a time-domain signal, is digitized and then converted into a frequency-domain spectrum via a Fourier transform. The resulting spectrum shows sharp absorption lines corresponding to the rotational transition frequencies.

Data Analysis: From Spectrum to Structure

The measured transition frequencies are fitted using a quantum mechanical model, typically a Watson-type Hamiltonian, to extract highly precise rotational constants (A, B, C).[4] These constants are inversely proportional to the molecule's moments of inertia about its principal axes.

For CD₂ClI, the analysis is further refined by observing the hyperfine structure arising from the nuclear quadrupole moments of both chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I).[5][6] A nucleus with a spin greater than 1/2 possesses a non-spherical charge distribution, which interacts with the local electric field gradient within the molecule.[5][7] This interaction, known as nuclear quadrupole coupling, causes a splitting of the rotational lines.[8] Analyzing this splitting yields nuclear quadrupole coupling constants (e.g., χaa(I), χaa(Cl)), which provide detailed information about the electronic environment around these nuclei.[4]

By measuring the rotational spectra of multiple isotopologues (e.g., ¹²CD₂³⁵Cl, ¹²CD₂³⁷Cl, ¹³CD₂³⁵Cl), the atomic coordinates can be precisely determined through isotopic substitution (Kraitchman's equations), leading to an accurate equilibrium structure (rₑ).[4]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometrical arrangement of atoms in a molecule.[2] It involves scattering a high-energy beam of electrons off a gaseous sample and analyzing the resulting diffraction pattern.[9]

Experimental Workflow: The GED Process

Caption: Workflow for a Gas-Phase Electron Diffraction (GED) experiment.

Data Analysis: Decoding the Diffraction Pattern

The diffraction pattern consists of concentric rings, and its intensity varies as a function of the scattering angle. This information is converted into a molecular scattering intensity curve.[2] A theoretical intensity curve is calculated based on an initial structural model of CD₂ClI (with parameters for bond lengths, bond angles, and torsional angles). This model is then refined using a least-squares fitting procedure to match the experimental curve.[9]

GED directly provides information on internuclear distances. The results are typically reported as thermal-average bond lengths (rₐ). While highly accurate, GED is less sensitive to the positions of lighter atoms like deuterium in the presence of heavy atoms like iodine. Therefore, combining GED data with results from other techniques is often crucial for a complete structural determination.[2]

II. The Synergy of Experiment and Theory

Modern structural analysis relies heavily on the interplay between experimental data and high-level quantum chemical calculations. This combined approach provides a self-validating system, enhancing the accuracy and reliability of the final structure.

Quantum Chemical Calculations

State-of-the-art ab initio calculations, such as coupled-cluster methods [e.g., CCSD(T)], are employed to compute a theoretical equilibrium structure and various spectroscopic constants.[4]

Protocol for Computational Analysis:

-

Geometry Optimization: The molecular geometry of CD₂ClI is optimized to find the minimum energy structure.

-

Property Calculation: At the optimized geometry, rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants are calculated.

-

Vibrational Corrections: Anharmonic force field calculations are performed to compute corrections that relate the theoretical equilibrium structure (rₑ) to the experimentally determined ground-state structure (r₀).[4]

This theoretical data serves two primary purposes:

-

Guidance: It provides highly accurate predictions that guide the search for and assignment of transitions in experimental spectra.

-

Refinement: It can be used as constraints in the final structural fit, especially for parameters that are difficult to determine experimentally with high precision.

The Integrated Structural Analysis Workflow

The most robust structural determination is achieved by combining the complementary strengths of microwave spectroscopy, GED, and quantum chemistry.

Caption: Integrated workflow combining experiment and theory for structural analysis.

III. Complementary Spectroscopic Techniques

While not primary methods for high-precision geometry determination, NMR and vibrational spectroscopy provide valuable, complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In solution, the rapid tumbling of molecules averages out anisotropic interactions. However, ¹H and ¹³C NMR can confirm the chemical connectivity. For CD₂ClI, ²H (Deuterium) NMR is particularly informative. The deuterium nucleus has a small quadrupole moment, and its coupling constant can provide insights into the C-D bond's electronic environment.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For CD₂ClI, the substitution of hydrogen with deuterium results in a significant shift of C-D stretching and bending frequencies to lower wavenumbers compared to the C-H modes in CH₂ClI. This isotopic shift is predictable and can be accurately modeled with computational force field calculations, confirming the deuteration and providing information about bond strengths.[4]

IV. Summary and Outlook

The definitive structural analysis of chloroiodomethane-D2 is best achieved through a multi-technique approach that leverages the precision of gas-phase experimental methods with the predictive power of modern computational chemistry. Microwave spectroscopy provides exquisitely accurate rotational constants and details of the electronic structure via quadrupole coupling, while gas-phase electron diffraction offers direct measurement of internuclear distances. By integrating these experimental results with high-level ab initio calculations, a self-consistent and highly accurate equilibrium structure (rₑ) can be determined. This comprehensive structural knowledge is indispensable for professionals in research and development who rely on a precise understanding of molecular properties to drive innovation.

References

-

Puzzarini, C., & Barone, V. (2023). Completing the Spectral Mosaic of Chloromethane by Adding the CHD2Cl Missing Piece Through the Interplay of Rotational/Vibrational Spectroscopy and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 127(3), 835–846. [Link]

-

Torrie, B. H., Binbrek, O. S., & von Dreele, R. (1993). Crystal structure of chloroiodomethane. Molecular Physics, 80(4), 923-928. [Link]

-

NMR Wiki. (2011). Quadrupolar coupling. Retrieved January 22, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Chloroiodomethane. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroiodomethane. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Gas electron diffraction. Retrieved January 22, 2026, from [Link]

-

Serghini Monim, S., & McBreen, P. H. (1993). Surface Chemistry of Chloroiodomethane, Coadsorbed with H and O, on Pt(111). The Journal of Physical Chemistry, 97(11), 2728-2735. [Link]

-

Kisiel, Z., Białkowska-Jaworska, E., & Pszczółkowski, L. (1998). Nuclear quadrupole coupling in Cl2C=CHCl and Cl2C=CH2: Evidence for systematic differences in orientations between internuclear and field gradient axes for terminal quadrupolar nuclei. The Journal of Chemical Physics, 109(23), 10263–10273. [Link]

-

Yang, J., & Centurion, M. (2012). Gas-phase electron diffraction from laser-aligned molecules. UNL Digital Commons. [Link]

-

Chemistry LibreTexts. (2025). Quadrupolar Coupling. Retrieved January 22, 2026, from [Link]

-

Blaga, C. I., et al. (2012). Imaging of a single gas-phase molecular structure with one of its own electrons. Nature, 483(7388), 194–197. [Link]

-

Hinchley, D. A., & Rankin, D. W. H. (2005). Gas-Phase Electron Diffraction. In Spectroscopic Properties of Inorganic and Organometallic Compounds (Vol. 37, pp. 314-361). Royal Society of Chemistry. [Link]

-

Robiette, A. G. (2004). Gas-Phase Electron Diffraction for Molecular Structure Determination. ResearchGate. [Link]

-

Caspary, W. J., Millett, F., Reichbach, M., & Dailey, B. P. (1969). NMR Determination of Deuterium Quadrupole Coupling Constants in Nematic Solutions. The Journal of Chemical Physics, 51(2), 623–627. [Link]

-

Chemistry LibreTexts. (2025). Microwave Rotational Spectroscopy. Retrieved January 22, 2026, from [Link]

-

Leong, M. (2023). Interpreting the Microwave Spectra of Diatomic Molecules. MDPI. [Link]

-

NPTEL-NOC IITM. (2016, February 12). Lecture 15 :Microwave spectra of Diatomic molecules [Video]. YouTube. [Link]

-

TMP Chem. (2020, September 26). Rotational Transitions Use Microwave Light [Video]. YouTube. [Link]

-

Dr. A. John Peter. (2024, December 23). MICROWAVE SPECTROSCOPY - L.1.7 Information derived from rotational spectra [Video]. YouTube. [Link]

-

National Institute of Standards and Technology. (n.d.). Data at NIST subscription sites. Retrieved January 22, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Experimental data for CH3I (methyl iodide). Computational Chemistry Comparison and Benchmark Database. Retrieved January 22, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Experimental data for CH4 (Methane). Computational Chemistry Comparison and Benchmark Database. Retrieved January 22, 2026, from [Link]

- Gordy, W., & Cook, R. L. (1984). Microwave Molecular Spectra. John Wiley & Sons.

Sources

- 1. isotope.com [isotope.com]

- 2. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Completing the Spectral Mosaic of Chloromethane by Adding the CHD2Cl Missing Piece Through the Interplay of Rotational/Vibrational Spectroscopy and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quadrupolar coupling - NMR Wiki [nmrwiki.org]

- 6. Sci-Hub. Nuclear quadrupole coupling in Cl2C=CHCl and Cl2C=CH2: Evidence for systematic differences in orientations between internuclear and field gradient axes for terminal quadrupolar nuclei / The Journal of Chemical Physics, 1998 [sci-hub.st]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. sci-hub.se [sci-hub.se]

Introduction: The Criticality of Isotopic Purity in Deuterated Molecules

An In-Depth Technical Guide to the Isotopic Purity Determination of Chloroiodomethane-D2

Deuterium-labeled compounds, such as Chloroiodomethane-D2 (CD2ClI), are indispensable tools in modern chemical and pharmaceutical sciences. Their applications range from serving as synthetic intermediates in the manufacture of complex deuterated active pharmaceutical ingredients (APIs) to acting as internal standards in quantitative mass spectrometry.[1] The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) can significantly alter a molecule's metabolic fate due to the kinetic isotope effect, potentially leading to drugs with improved pharmacokinetic profiles, such as a longer half-life or reduced toxicity.[2]

However, the utility of a deuterated compound is intrinsically linked to its isotopic purity . This metric defines the percentage of molecules in a sample that contain the desired number of deuterium atoms at the specified positions. It is practically impossible to synthesize a compound with 100% isotopic purity; the final product is inevitably a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., CD2ClI, CHDClI, and CH2ClI).[3] Regulatory agencies and scientific rigor demand a precise quantification of these isotopologues.[3]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to accurately determine the isotopic purity of Chloroiodomethane-D2. We will delve into the core analytical techniques, emphasizing the causality behind experimental choices to ensure the generation of robust, reliable, and defensible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Quantitative Tool

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary method for purity assessment because the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[4][5] This principle allows for highly accurate quantification without the need for calibration curves specific to the analyte.[4] For Chloroiodomethane-D2, both proton (¹H) and deuterium (²H) NMR offer unique advantages.

Causality of Method Selection: ¹H-NMR vs. ²H-NMR

The choice between ¹H-NMR and ²H-NMR is dictated by the expected level of deuteration.

-

¹H-NMR (Proton NMR): This is the most common NMR experiment and is exceptionally precise for measuring the small amounts of residual hydrogen in a highly deuterated sample.[3] By comparing the integral of the residual CH DClI and CH 2ClI signals to a certified internal standard of known concentration, the overall isotopic enrichment can be accurately determined.[6]

-

²H-NMR (Deuterium NMR): For highly deuterated compounds (typically >98% isotopic purity), the residual proton signals in ¹H-NMR can be extremely weak, making accurate integration challenging.[7] In these cases, ²H-NMR is a superior alternative. It directly measures the signal from the deuterium nuclei, providing a clean spectrum without interference from protonated solvents.[7] Under appropriate experimental conditions, the peak integrals in ²H-NMR are quantitative and can be used to determine isotopic purity.[7] A novel method combining both ¹H and ²H NMR has been shown to provide even more accurate results than classical ¹H NMR or mass spectrometry methods.[8]

Experimental Protocol: Quantitative ¹H-NMR (qNMR)

This protocol outlines a self-validating system for determining isotopic purity using ¹H-NMR with an internal standard.

Objective: To quantify the percentage of non-deuterated (CH2ClI) and partially-deuterated (CHDClI) species relative to the desired fully-deuterated (CD2ClI) species.

Step 1: Selection of Internal Standard (IS)

-

Causality: The IS must be of high purity, chemically stable, and have a simple ¹H-NMR spectrum with at least one signal that does not overlap with any analyte signals.[4] Maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene are common choices. Its concentration in the final solution must be known precisely.

Step 2: Sample Preparation

-

Accurately weigh a known amount of the Chloroiodomethane-D2 sample into a vial.

-

Accurately weigh a known amount of the chosen internal standard and add it to the same vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3). Ensure complete dissolution.

Step 3: Data Acquisition

-

Transfer the solution to a high-quality NMR tube.

-

Acquire the ¹H-NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

-

Critical Parameter Optimization:

-

Relaxation Delay (d1): Set d1 to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard signals being integrated.

-

Causality: This ensures complete relaxation of the nuclei between pulses, which is essential for the signal integral to be truly proportional to the number of nuclei. Failure to do so is a common error leading to underestimated integrals.

-

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1) for the signals to be integrated, especially the small residual proton signals of the analyte.

-

Step 4: Data Processing and Calculation

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Carefully integrate the signal for the internal standard (Area_IS) and the residual proton signals for CHDClI and CH2ClI (Area_Analyte).

-

Calculate the isotopic purity using the following formula: Purity_Analyte (%) = (Area_Analyte / N_Analyte) * (N_IS / Area_IS) * (MW_Analyte / MW_IS) * (Mass_IS / Mass_Analyte) * Purity_IS (%)

-

N = Number of protons giving rise to the integrated signal

-

MW = Molecular Weight

-

Mass = Weighed mass

-

Purity_IS = Purity of the internal standard

-

Data Presentation: qNMR Parameters

| Parameter | Recommended Setting | Rationale |

| Spectrometer Field | ≥ 400 MHz | Provides better signal dispersion and sensitivity. |

| Pulse Angle | 90° | Maximizes signal for a given number of scans. |

| Relaxation Delay (d1) | ≥ 5 x T1 (longest) | Ensures accurate signal integration for quantification.[6] |

| Number of Scans | Sufficient for S/N > 150:1 | Improves precision of the integration. |

| Internal Standard | High purity, non-overlapping peaks | Provides a reliable reference for quantification.[4] |

Mass Spectrometry (MS) Coupled with Gas Chromatography (GC)

For a volatile compound like Chloroiodomethane-D2, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique.[10] GC separates the analyte from impurities, while the MS detector distinguishes the isotopologues based on their mass-to-charge (m/z) ratio.[11]

The Logic of GC-MS for Isotopic Analysis

The workflow is designed to isolate and measure the relative abundance of each isotopologue.

Caption: GC-MS workflow for isotopic purity analysis.

High-resolution mass spectrometry (HRMS) is particularly advantageous as it provides high mass accuracy, allowing for the confident differentiation of isotopologues from potential isobaric (same nominal mass) interferences.[12][13][14]

Experimental Protocol: GC-MS Analysis

Objective: To separate Chloroiodomethane-D2 from its isotopologues and quantify their relative abundances based on mass spectral data.

Step 1: Sample Preparation

-

Prepare a dilute solution of Chloroiodomethane-D2 in a high-purity volatile solvent (e.g., dichloromethane or hexane). A typical concentration is in the low µg/mL range.

-

Causality: Dilution prevents column overloading and detector saturation, ensuring a linear response.

-

Step 2: GC Method Parameters

-

Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to handle the concentration. Injector temperature: ~200 °C.

-

Column: A nonpolar or intermediate-polarity capillary column is preferred. A 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl polydimethylsiloxane (e.g., DB-5ms) is a robust starting point.

-

Causality: Nonpolar stationary phases separate compounds primarily by boiling point. While isotopologues have very similar boiling points, slight differences can sometimes allow for partial chromatographic separation, which is beneficial.[15]

-

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).

-

Causality: A temperature ramp ensures good peak shape for volatile compounds and elutes any less volatile impurities.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

Step 3: MS Method Parameters

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns and a strong molecular ion signal.

-

Acquisition Mode: Full scan mode is used to acquire the entire mass spectrum. The scan range should encompass the molecular ions of interest (e.g., m/z 50-200).

-

Mass Analyzer: A high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap is ideal.[14] If using a standard quadrupole, ensure proper mass calibration.

Step 4: Data Analysis and Validation

-

Identify the GC peak for chloroiodomethane.

-

Extract the mass spectrum from the apex of the peak.

-

Identify the molecular ion cluster. For CD2ClI, the expected ions will be centered around m/z 178 (for ³⁵Cl) and m/z 180 (for ³⁷Cl). The isotopologues CHDClI and CH2ClI will appear at m/z 177/179 and 176/178, respectively.

-

Crucial Step - Correction for Natural Abundance: The observed intensities must be corrected for the natural abundance of ¹³C. The signal at m/z 177, for instance, contains contributions from both CHD³⁵ClI and ¹³CD2³⁵ClI. This correction is typically performed using established algorithms in the mass spectrometry software or a dedicated isotopic distribution calculator.[14]

-

Calculate the isotopic purity by expressing the corrected intensity of the desired isotopologue (CD2ClI) as a percentage of the sum of corrected intensities for all isotopologues.

Data Presentation: Hypothetical GC-MS Data

| Isotopologue | Formula | Expected m/z (for ³⁵Cl) | Observed Raw Abundance | Corrected Abundance |

| Non-deuterated | CH₂ClI | 176 | 0.5% | 0.4% |

| Partially-deuterated | CHDClI | 177 | 1.8% | 1.6% |

| Fully-deuterated | CD₂ClI | 178 | 100% | 98.0% |

Note: Values are for illustrative purposes. The corrected abundance accounts for natural isotopic contributions (e.g., ¹³C).

Method Validation: The Cornerstone of Trustworthiness

Describing a protocol is insufficient; the method itself must be a self-validating system.[16] The trustworthiness of your isotopic purity determination hinges on a robust validation strategy.

Key Validation Parameters

The validation of an analytical method for isotopic purity should assess several key performance characteristics.[16][17]

Caption: Core parameters for analytical method validation.

-

Accuracy: The closeness of the measured value to a true or accepted reference value. This can be assessed by analyzing a certified reference material or a sample of known, independently verified isotopic purity.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes:

-

Repeatability: Precision under the same operating conditions over a short interval.

-

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

-

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or other isotopologues. For GC-MS, this is demonstrated by the chromatographic resolution of interfering peaks. For NMR, it is the resolution of signals.

-

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample over a defined range. This is particularly important for quantifying lower-level isotopologue impurities.

By systematically evaluating these parameters, you build a comprehensive data package that substantiates the reliability of your isotopic purity value, satisfying both scientific and regulatory requirements.[16][17]

Conclusion

The determination of isotopic purity for Chloroiodomethane-D2 is a multi-faceted analytical challenge that requires a thoughtful and rigorous approach. There is no single "best" technique; rather, the optimal strategy often involves the synergistic use of multiple methods. Quantitative NMR provides a direct, primary measure of purity, while GC-MS offers exceptional sensitivity and specificity for identifying and quantifying all isotopologues present. By understanding the fundamental principles behind each technique, carefully designing and executing experimental protocols, and embedding the principles of method validation into the workflow, researchers can confidently and accurately characterize the isotopic composition of this critical deuterated reagent.

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2023). Analytical Methods.

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023).

- Mass spectrometric measurement of hydrogen isotope fractionation for the reactions of chloromethane with OH and Cl. (n.d.).

- Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. (2021). Chinese Journal of Analytical Chemistry.

- A Guide to Quantit

- Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022). Journal of Labelled Compounds and Radiopharmaceuticals.

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022).

- Applications of quantitative d-nmr in analysis of deuterium enriched compounds. (n.d.). Sigma-Aldrich.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. (2023). RSC Publishing.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Concert Pharmaceuticals.

- Protocol for Using Deuterated Compounds in NMR Spectroscopy: Application Notes for Researchers. (n.d.). Benchchem.

- qNMR - Quantit

- Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. (n.d.). SYNMR.

- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.).

- Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). Journal of Magnetic Resonance Open.

- Triple-element stable isotope analysis of chloromethane emitted and degraded by royal fern and club moss. (n.d.). ChemRxiv.

- Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. (2018). Analytical Chemistry.

- A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. (2017).

- validate analysis methods: Topics by Science.gov. (n.d.). Science.gov.

- Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. (n.d.).

- Isotopic Purity Using LC-MS. (2025).

- Chloroiodomethane. (n.d.). Wikipedia.

- Chloroiodomethane. (n.d.). LookChem.

- Mass spectra of the deuteromethanes. (n.d.).

- Chloroiodomethane (D₂, 98%) stabilized with copper wire. (n.d.).

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025).

- CHLOROIODOMETHANE (D2, 98%) STABILIZED W/COPPER. (n.d.). Eurisotop.

- Determination of Isotopic Purity by Accur

- Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. (2025).

- Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. (2021).

- Preparation method for chloroiodomethane. (2011).

- Determination of trihalomethanes using gas chromatograph equipped with pulsed discharge electron capture detector (PDECD). (2020). Asian Journal of Green Chemistry.

- Chloroiodomethane 97%. (n.d.). Sigma-Aldrich.

- Deuterium Labeled Compounds. (n.d.). ZEOCHEM.

- Gas chromatography flow rates for determining deuterium/hydrogen ratios of natural gas chromatography/high-temperature conversion/isotope ratio mass spectrometry. (2025).

- Gas Chromatography of Hydrogen-Deuterium Mixtures. (n.d.).

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 3. isotope.com [isotope.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 6. emerypharma.com [emerypharma.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synmr.in [synmr.in]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ACP - Mass spectrometric measurement of hydrogen isotope fractionation for the reactions of chloromethane with OH and Cl [acp.copernicus.org]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. almacgroup.com [almacgroup.com]

- 15. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to High-Purity Chloroiodomethane-D2 for Pharmaceutical Research and Development

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of high-purity Chloroiodomethane-D2 (CD₂ClI). From sourcing and qualification of commercial suppliers to detailed experimental protocols and safety guidelines, this document serves as an essential resource for leveraging this deuterated reagent in the synthesis of next-generation therapeutics.

Introduction: The Significance of Deuterium in Drug Discovery

The strategic incorporation of deuterium, the stable, non-radioactive heavy isotope of hydrogen, into active pharmaceutical ingredients (APIs) has emerged as a powerful tool in modern drug development. This approach, known as "deuterium-switching," leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes such as cytochrome P450. This can significantly improve a drug's pharmacokinetic profile by:

-

Enhancing Metabolic Stability: Reducing the rate of metabolism can increase the drug's half-life, potentially leading to lower or less frequent dosing regimens.[1]

-

Minimizing Toxic Metabolites: By slowing down certain metabolic pathways, the formation of toxic byproducts can be reduced, leading to an improved safety profile.[1]

-

Increasing Bioavailability: A more stable compound may have greater systemic exposure, enhancing its therapeutic efficacy.

Chloroiodomethane-D2 is a versatile C1 building block that serves as a precursor for introducing a deuterated methylene (-CD₂-) group into a target molecule. Its applications are particularly relevant in the synthesis of deuterated analogues of existing drugs or new chemical entities, especially those containing cyclopropane rings.

PART 1: Sourcing and Qualification of High-Purity Chloroiodomethane-D2

The reliability of any synthetic endeavor begins with the quality of the starting materials. For applications in pharmaceutical development, sourcing high-purity Chloroiodomethane-D2 with well-defined specifications is paramount.

Commercial Suppliers

Several reputable suppliers specialize in isotopically labeled compounds and offer high-purity Chloroiodomethane-D2. The following table summarizes key information for some of the prominent commercial sources.

| Supplier | Product Name | Catalog Number | Isotopic Enrichment | Chemical Purity | Available Quantities |

| Cambridge Isotope Laboratories, Inc. | Chloroiodomethane (D₂, 98%) + copper | DLM-2037 | 98 atom % D | ≥98% | 1g, 5g |

| CDN Isotopes | Chloroiodomethane-d2 (stabilized with copper) | D-5251 | 97 atom % D | >98% (GC) | 0.5g |

Note: Product specifications and availability are subject to change. It is recommended to consult the supplier's website or contact them directly for the most current information.

Supplier Qualification and Material Specification

When selecting a supplier and qualifying a new lot of Chloroiodomethane-D2, the following considerations are crucial:

-

Certificate of Analysis (CoA): Always request and thoroughly review the CoA for each lot. This document should provide detailed information on the chemical purity (typically determined by Gas Chromatography - GC) and isotopic enrichment (determined by Nuclear Magnetic Resonance - NMR or Mass Spectrometry - MS).

-

Isotopic Enrichment: For pharmaceutical applications, a high degree of isotopic enrichment (typically ≥98%) is desirable to maximize the therapeutic benefits of deuteration and to simplify the analysis of the final API.

-

Chemical Purity: Impurities can have a significant impact on the outcome of a chemical reaction and the purity of the final product. The CoA should detail the levels of any identified impurities.

-

Stabilizer: Chloroiodomethane is often stabilized with copper wire or powder to prevent decomposition. The presence and form of the stabilizer should be noted.

-

Packaging and Storage: The material should be supplied in an appropriate container (e.g., amber glass bottle) to protect it from light. Recommended storage conditions are typically at room temperature, away from light and moisture.[2][3]

PART 2: Handling, Storage, and Safety

As with any halogenated compound, proper handling and storage of Chloroiodomethane-D2 are essential to ensure the safety of laboratory personnel and to maintain the integrity of the material.

Safety Precautions

Chloroiodomethane is a hazardous substance. The following safety precautions must be strictly adhered to:

-